ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate synthesis pathway
ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Abstract
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a valuable heterocyclic compound, serving as a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] Its structural motif, the 1,4-benzoxazine ring, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into a multi-step synthesis commencing with the readily available starting material, 2-amino-5-methylphenol. The narrative emphasizes the mechanistic rationale behind each synthetic step, providing detailed experimental protocols and characterization data. The synthesis involves a strategic N-alkylation followed by a base-mediated intramolecular cyclization to construct the core benzoxazine ring system.
Introduction
The 1,4-Benzoxazine Scaffold: A Privileged Structure
The 1,4-benzoxazine core is a recurring structural feature in a wide array of compounds exhibiting significant biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] The fusion of a benzene ring with an oxazine ring creates a conformationally restrained system that can effectively present substituents for interaction with biological targets. The development of efficient synthetic methods to access functionalized benzoxazines is, therefore, a critical endeavor in modern organic and medicinal chemistry.[4]
Profile of the Target Molecule
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a versatile synthetic building block.[1] The presence of the ester functional group at the 2-position provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, allowing for the generation of diverse compound libraries. The methyl group at the 6-position modifies the electronic and lipophilic properties of the aromatic ring, which can be crucial for modulating pharmacokinetic and pharmacodynamic profiles.
Overview of the Proposed Synthetic Strategy
The synthesis detailed herein follows a logical and efficient two-step sequence starting from 2-amino-5-methylphenol.
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N-Alkylation: Selective alkylation of the amino group of 2-amino-5-methylphenol with an appropriate three-carbon electrophile bearing an ethyl ester.
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Intramolecular Cyclization: Subsequent base-induced ring closure via O-alkylation to form the desired dihydrobenzoxazine ring.
This strategy is designed for regioselective control and high yields, leveraging well-established reaction principles.
Retrosynthetic Analysis
A retrosynthetic approach simplifies the complex target molecule into more readily available starting materials. The primary disconnection is at the ether linkage of the oxazine ring, followed by the C-N bond, leading back to 2-amino-5-methylphenol and a suitable C3 synthon.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Pathway
The forward synthesis is a practical execution of the retrosynthetic plan, building molecular complexity in a controlled manner.
Caption: Forward synthesis pathway.
Step 1: Synthesis of the N-Alkylated Intermediate
Causality and Experimental Choices: The first step involves the nucleophilic substitution reaction between 2-amino-5-methylphenol and ethyl 2,3-dibromopropanoate.
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Reagents: 2-Amino-5-methylphenol serves as the nucleophile.[5][6] Ethyl 2,3-dibromopropanoate is chosen as the electrophile because it provides the necessary three-carbon backbone with a pre-installed ester function and two leaving groups (bromides).
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Regioselectivity: The amino group is a stronger nucleophile than the phenolic hydroxyl group under neutral or mildly basic conditions. To ensure selective N-alkylation over O-alkylation, a weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is employed. It is sufficient to scavenge the HBr byproduct without significantly deprotonating the phenol.
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Solvent: Acetone is an excellent solvent for this type of Sₙ2 reaction, as it is polar aprotic and readily dissolves the starting materials.
Experimental Protocol: Synthesis of Ethyl 2-bromo-3-((2-hydroxy-4-methylphenyl)amino)propanoate
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To a solution of 2-amino-5-methylphenol (1.0 eq) in dry acetone (10 mL/mmol), add anhydrous potassium carbonate (2.5 eq).
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Stir the suspension vigorously at room temperature for 15 minutes.
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Add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise to the mixture over 30 minutes.
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Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure N-alkylated intermediate.
Step 2: Intramolecular Cyclization to the Benzoxazine Core
Causality and Experimental Choices: This step forms the heterocyclic ring via an intramolecular Williamson ether synthesis.
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Mechanism: The reaction requires the deprotonation of the phenolic hydroxyl group to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon bearing the remaining bromide, displacing it in an intramolecular Sₙ2 reaction to form the six-membered oxazine ring.
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Base: A strong, non-nucleophilic base is required to fully deprotonate the phenol. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the alcohol, driving the reaction to completion, with the only byproduct being hydrogen gas.
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Solvent: Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent that dissolves the intermediate and is inert to the strong base.
Experimental Protocol: Synthesis of Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous THF (15 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography (ethyl acetate/hexane) to afford the final product, ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Alternative Approach: Final-Step Esterification
An alternative strategy involves first synthesizing the carboxylic acid analog and then performing an esterification in the final step. This can be advantageous if the ester is susceptible to hydrolysis under the cyclization conditions or if different ester analogs are desired from a common intermediate.
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Synthesis of the Carboxylic Acid: The synthesis would proceed as described above, but using 2,3-dibromopropanoic acid as the alkylating agent.
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Esterification: The resulting 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is then converted to the ethyl ester.
Fischer Esterification Protocol
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8]
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Suspend the carboxylic acid intermediate (1.0 eq) in absolute ethanol (20 mL/mmol).
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Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
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Heat the mixture to reflux for 4-8 hours.
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Cool the solution and remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the ethyl ester.
Characterization and Data Summary
The identity and purity of the final product and key intermediate should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Key Signals |
| N-Alkylated Intermediate | ¹H NMR | Signals for aromatic protons, a singlet for the methyl group, a broad singlet for the phenolic -OH, a broad singlet for the N-H, and multiplets for the propanoate backbone protons and the ethyl ester. |
| ¹³C NMR | Peaks corresponding to aromatic carbons, the methyl carbon, the propanoate backbone carbons, and the ester carbonyl. | |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight. | |
| Final Product | ¹H NMR | Disappearance of the phenolic -OH signal. Characteristic signals for the dihydrobenzoxazine ring protons, aromatic protons, methyl singlet, and the ethyl ester group. |
| ¹³C NMR | Characteristic shifts for the carbons in the heterocyclic ring, including the O-CH₂ and N-CH carbons. | |
| IR (KBr) | C=O stretch for the ester (~1735 cm⁻¹), C-O-C stretch for the ether, N-H stretch (~3350 cm⁻¹). | |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight of C₁₂H₁₅NO₃. |
Conclusion
This guide outlines a scientifically sound and practical pathway for the synthesis of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. By employing a regioselective N-alkylation of 2-amino-5-methylphenol followed by a robust intramolecular cyclization, the target molecule can be obtained in good yield. The provided protocols are based on well-established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The strategic insights into reagent selection and reaction mechanisms offer researchers the foundational knowledge to adapt this synthesis for the creation of novel analogs and derivatives for applications in drug discovery and materials science.
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